4-Acetamidophenethyl acetate
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Overview
Description
4-Acetamidophenethyl acetate is an organic compound that belongs to the class of esters It is structurally characterized by an acetamido group attached to a phenyl ring, which is further connected to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenethyl acetate typically involves the esterification of 4-acetamidophenol with ethyl acetate. One common method includes the use of acetic anhydride and pyridine as catalysts. The reaction is carried out in a solvent such as dichloromethane, and the mixture is stirred at room temperature until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar esterification reactions. The process involves the use of large reactors and continuous stirring to ensure complete conversion of the reactants. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
4-Acetamidophenethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-acetamidophenol and ethyl acetate.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 4-Acetamidophenol and ethyl acetate.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetamidophenethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Acetamidophenethyl acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or interacting with receptor sites. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenol (Paracetamol): Known for its analgesic and antipyretic properties.
4-Acetamidothiophenol: Similar structure with a thiol group instead of an ethyl acetate moiety.
Phenacetin: Another analgesic compound with a similar acetamido group.
Uniqueness
Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(4-acetamidophenyl)ethyl acetate |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-12-5-3-11(4-6-12)7-8-16-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,14) |
InChI Key |
HFHILDFXOFVBQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCOC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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